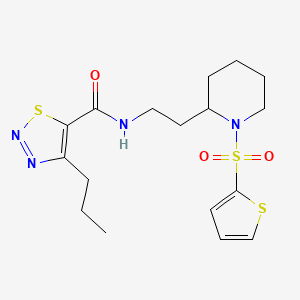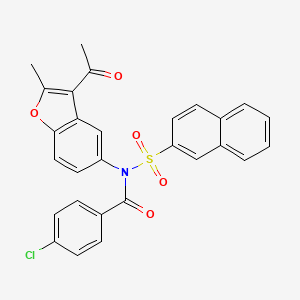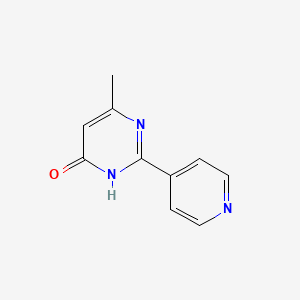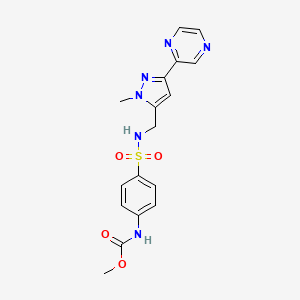![molecular formula C21H28N4O2S B2487416 2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide CAS No. 898434-37-2](/img/structure/B2487416.png)
2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals characterized by complex molecular structures that involve cyclopenta[d]pyrimidin-4-yl and acetamide groups. Its design reflects a specific interest in the interactions and properties these molecular frameworks can offer, particularly in the context of chemical and pharmaceutical research, excluding direct applications related to drug use, dosages, and side effects.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes that include the formation of key intermediate structures, typically starting from simpler precursors. These processes can involve reactions such as Ullmann coupling to introduce sulfanyl groups or specific substitutions at the pyrimidinone core (Gangjee et al., 2008).
Molecular Structure Analysis
Molecular structure analysis of compounds in this category has revealed folded conformations around specific carbon atoms in the structure, with intramolecular hydrogen bonding playing a crucial role in stabilizing these conformations (Subasri et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures have demonstrated a variety of reactivities, including cyclization reactions that lead to the formation of novel heterocyclic systems. Such reactions are critical for expanding the utility and functional diversity of these compounds (Rahmouni et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, are pivotal for understanding the behavior of these compounds under different conditions. Crystalline structure studies have shown that these compounds can form stable crystalline forms with specific hydrogen bonding patterns contributing to their stability (Trilleras et al., 2008).
Chemical Properties Analysis
Chemical property investigations often focus on the reactivity of these compounds under various conditions, highlighting their potential as intermediates in organic synthesis. Studies on their reactivity with different reagents can lead to the discovery of novel compounds with diverse chemical functionalities (Yalysheva et al., 1986).
Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activities
- A study explored the synthesis of pyrimidine-azitidinone analogues, examining their antioxidant, in vitro antimicrobial, and antitubercular activities against various bacterial and fungal strains, as well as Mycobacterium tuberculosis. The findings underscore the potential of such compounds in designing antibacterial and antituberculosis agents based on molecular studies (Chandrashekaraiah et al., 2014).
Antimicrobial Activity of Pyrimidine-Triazole Derivatives
- Another investigation focused on the antimicrobial activity of pyrimidine-triazole derivatives, synthesized from a multistep process. These compounds were tested against selected bacterial and fungal strains, showcasing the potential of pyrimidine-based molecules in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Crystal Structure Studies
- Crystal structure analyses of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides revealed insights into the molecular conformation and hydrogen bonding of pyrimidine derivatives, which could inform the design of functionally similar compounds (Subasri et al., 2016).
Antitumor Activities and Enzyme Inhibition
- A study on novel pyrimidiopyrazole derivatives, including their synthesis, antitumor activity, molecular docking, and density functional theory (DFT) analysis, highlighted the potential of pyrimidine derivatives in cancer treatment. The investigation focused on the in vitro antitumor activity against specific cell lines and the interaction with enzymes, indicating the relevance of such compounds in medicinal chemistry and drug design (Fahim, Elshikh, & Darwish, 2019).
Propiedades
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-15-7-4-8-16(13-15)22-19(26)14-28-20-17-9-5-10-18(17)25(21(27)23-20)12-6-11-24(2)3/h4,7-8,13H,5-6,9-12,14H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIXCMYYQULQSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)methanone](/img/structure/B2487337.png)
![2,7-Bis[(2-pyridylamino)sulfonyl]fluoren-9-one](/img/structure/B2487338.png)

![7'-Ethoxy-1-methyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2487340.png)
![N-(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)but-2-ynamide](/img/structure/B2487342.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methoxybenzamide](/img/structure/B2487345.png)


![1-(4-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2487353.png)

![{5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2487355.png)
